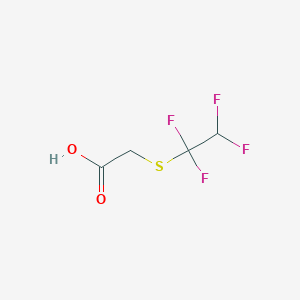

1,1,2,2-Tetrafluoroethylthioacetic acid

Descripción general

Descripción

1,1,2,2-Tetrafluoroethylthioacetic acid is an organosulfur compound with the molecular formula C4H4F4O2S It is characterized by the presence of four fluorine atoms and a thioacetic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetrafluoroethylthioacetic acid can be synthesized through the reaction of tetrafluoroethylene with thioacetic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 1,1,2,2-Tetrafluoroethylthioacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thioacetic acid group to a thiol group.

Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

1,1,2,2-Tetrafluoroethylthioacetic acid has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and fluorination reactions.

Biology: Investigated for its potential as a biochemical probe due to its unique fluorine content.

Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 1,1,2,2-tetrafluoroethylthioacetic acid involves its interaction with molecular targets through its thioacetic acid group and fluorine atoms. The compound can form strong bonds with various substrates, influencing biochemical pathways and reactions. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable tool in chemical and biological studies .

Comparación Con Compuestos Similares

1,1,2,2-Tetrafluoroethane: A fluorinated compound with similar fluorine content but different functional groups.

Thioacetic Acid: Shares the thioacetic acid group but lacks fluorine atoms.

Tetrafluoroethylene: A precursor in the synthesis of 1,1,2,2-tetrafluoroethylthioacetic acid.

Uniqueness: this compound is unique due to the combination of its thioacetic acid group and multiple fluorine atoms. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various applications .

Actividad Biológica

1,1,2,2-Tetrafluoroethylthioacetic acid (TFEA) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, focusing on its antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a unique structure characterized by the presence of tetrafluorinated ethyl and thioacetic acid groups. This configuration contributes to its chemical reactivity and biological interactions.

Antimicrobial Properties

Recent studies have investigated TFEA for its antimicrobial properties against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of TFEA

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These findings suggest that TFEA could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Properties

TFEA has also been evaluated for its anticancer activity. Studies indicate that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells.

Table 2: Anticancer Activity of TFEA

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (breast cancer) | 25 | Induction of apoptosis via caspase activation | |

| HT-29 (colon cancer) | 30 | Inhibition of cell proliferation |

The mechanism by which TFEA induces apoptosis involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.

The biological activity of TFEA can be attributed to its ability to interact with cellular targets. Its fluorinated structure enhances lipophilicity, allowing it to penetrate cell membranes effectively. Once inside the cell, TFEA can interact with various biomolecules, leading to oxidative stress and subsequent cellular damage.

Case Studies

Several case studies have been conducted to assess the efficacy of TFEA in vivo. For instance:

- Case Study 1 : A study involving mice with induced bacterial infections demonstrated that treatment with TFEA significantly reduced bacterial load compared to untreated controls. The study highlighted the compound's potential as an effective therapeutic agent against infections caused by resistant strains.

- Case Study 2 : In a xenograft model of breast cancer, administration of TFEA resulted in a marked reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues treated with TFEA.

Propiedades

IUPAC Name |

2-(1,1,2,2-tetrafluoroethylsulfanyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F4O2S/c5-3(6)4(7,8)11-1-2(9)10/h3H,1H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBIKJUTFVFDMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)SC(C(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00985126 | |

| Record name | [(1,1,2,2-Tetrafluoroethyl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00985126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

665-35-0 | |

| Record name | [(1,1,2,2-Tetrafluoroethyl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00985126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.